3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Casein Kinase 2 Kinase Inhibitor Structure-Based Drug Design

Researchers developing selective CK2 inhibitors face a critical supply chain bottleneck: the 6-COOH regioisomer or des-cyano analogs cannot recapitulate the validated SAR leading to SGC-CK2-1, the most selective CK2 probe known. This 3-CN,7-COOH substitution pattern is non-substitutable for engaging the Lys68-Glu81 salt bridge. - Direct precursor to macrocyclic CK2 inhibitor IC20 (CK2α KD = 12 nM, exclusive selectivity) per Krämer et al. (2020). - 7-COOH enables amide coupling for PET tracer development; [18F]2 analog achieves >12 tumor/brain ratio in S180 models. - Commercial building block for parallel library synthesis targeting ATP-competitive kinases. Ensure your program stays on the validated SAR trajectory-order this exact substitution pattern.

Molecular Formula C9H6N4O2
Molecular Weight 202.173
CAS No. 1595567-77-3
Cat. No. B2721350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1595567-77-3
Molecular FormulaC9H6N4O2
Molecular Weight202.173
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)C(=O)O)C#N
InChIInChI=1S/C9H6N4O2/c1-5-2-7(9(14)15)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3,(H,14,15)
InChIKeyWIQFQEFHPZWXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: Core Scaffold for Kinase Probes and PET Imaging


3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (molecular formula C₉H₆N₄O₂, MW 202.17) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged hinge-binding scaffold in medicinal chemistry [1]. The compound features a carboxylic acid at the 7-position, a nitrile at the 3-position, and a methyl group at the 5-position. This specific substitution pattern has been exploited in published CK2 inhibitor optimization campaigns and as a direct precursor to ¹⁸F-labeled PET tumor-imaging probes [2][3].

Kinase probe scaffold: privileged pyrazolo[1,5-a]pyrimidine hinge binder
PET tracer precursor: direct pathway to ¹⁸F-labeled tumor-imaging probes
CK2-targeted synthesis: 7-COOH enables macrocyclization and amide diversification

Irreplaceability of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid in Kinase Synthesis


In the pyrazolo[1,5-a]pyrimidine scaffold, the position of the carboxylic acid group and the electron-withdrawing 3-cyano substituent are not interchangeable without severe consequences for downstream target engagement. Published CK2 inhibitor SAR demonstrates that the carboxylic acid at the 7-position forms critical polar contacts with the conserved Lys68–Glu81 salt bridge and the positive electrostatic area near the ATP-binding cleft [1]. The 3-cyano group further contributes to hinge-region recognition and enhances binding affinity; its replacement by hydrogen or ester results in marked potency loss against CDK2 and TRKA kinases [2]. A user selecting the 6-carboxylic acid regioisomer (CAS 1592568-05-2) or the des-cyano analog (CAS 1011363-90-8) would therefore be unable to access the same structure–activity relationship trajectory validated in the CK2 chemical probe literature—making the 7-carboxylic acid, 3-cyano variant a non-substitutable starting material.

Regioisomer substitution (7‑COOH vs 6‑COOH)
7‑COOH forms critical Lys68–Glu81 salt bridge; X‑ray confirmed hinge‑binding orientation
6‑COOH regioisomer shifts exit vector, likely disrupting CK2 hinge engagement and macrocyclization
Cyano group absence (3‑CN vs 3‑H)
3‑cyano acts as hinge‑region H‑bond acceptor; essential for CK2/CDK2/TRKA inhibition in reported SAR
Des‑cyano analog (CAS 1011363‑90‑8) lacks documented kinase activity; target engagement may not transfer

Comparative Evidence: 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid vs. Analogs


7-Carboxylic Acid Ensures Potent CK2 Inhibition in Macrocyclic Inhibitors

The 7-carboxylic acid is a key pharmacophoric element in pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors. The macrocyclic inhibitor IC20 (31), derived from this scaffold, achieves a K_D of 12 nM against CK2α with exclusive selectivity over the kinome [1]. The carboxylic acid at position 7 engages the conserved Lys68–Glu81 salt bridge within the ATP-binding site, as confirmed by X-ray crystallography (PDB: 6YUM) [1]. By contrast, the 6-carboxylic acid regioisomer (CAS 1592568-05-2) places the acid group in a different spatial orientation that would preclude these critical polar interactions; the regioisomer has been reported with an IC₅₀ of 12.5 μM against DHFR, but no sub-micromolar CK2 activity has been documented for the 6-carboxylic acid scaffold in peer-reviewed literature .

CK2α Binding Affinity
Head‑to‑head
7-COOH derived IC20: KD = 12 nM (CK2α); 6-COOH regioisomer: no sub‑μM CK2 activity
7-COOH essential for CK2 hinge engagement; 6-COOH may not support kinase-targeted synthesis
PDB: 6YUM confirms Lys68 salt bridge
Casein Kinase 2 Kinase Inhibitor Structure-Based Drug Design

3-Cyano Substituent Essential for Kinase Inhibition

The 3-cyano group is essential for potent kinase inhibition in the pyrazolo[1,5-a]pyrimidine series. Dowling et al. (2012) demonstrated that 3-cyano-5-aryl-7-aminopyrazolo[1,5-a]pyrimidine hits identified through kinase-focused subset screening served as the starting point for optimizing conformationally constrained CK2 inhibitors with low nanomolar potency [1]. A broader cross-class analysis reveals that replacement of the 3-cyano with an ester group markedly reduces inhibitory activity against CDK2 and TRKA kinases, while the cyano group enhances interaction with the hinge region of the ATP-binding pocket . The des-cyano analog 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011363-90-8) lacks this critical hydrogen-bond acceptor and electron-withdrawing functionality, and no peer-reviewed kinase inhibition data exist for this compound.

3‑Cyano Requirement
Class‑level
3‑CN analogs: potent CK2/CDK2/TRKA inhibition; des‑cyano analog: no published kinase data
3‑CN group may be required for hinge recognition; its absence may lead to loss of target engagement
SAR from Dowling et al. 2012
Kinase Selectivity CK2 Inhibition Structure-Activity Relationship

Precursor for ¹⁸F-Labeled PET Tumor-Imaging Tracers

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is the direct synthetic precursor to the ¹⁸F-labeled PET tracer [¹⁸F]2 (N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[¹⁸F]fluoro-4-nitrobenzamide). In S180 tumor-bearing mice, [¹⁸F]2 achieved tumor/brain uptake ratios of 12.35, 10.44, 8.69, and 5.13 at 15, 30, 60, and 120 min post-injection, respectively—substantially higher than the clinical benchmark [¹⁸F]FDG (0.59, 0.61, 1.02, 1.33) and L-[¹⁸F]FET (2.43, 2.54, 2.93, 2.95) at the same time points [1][2]. The structurally related [¹⁸F]1 tracer (derived from the same core scaffold via the 7-fluoroethylamino modification) showed tumor uptake of 1.88, 4.37, 5.51, 2.95, and 2.88% ID/g at 5, 15, 30, 60, and 120 min, with tumor/brain ratios superior to [¹⁸F]FDG at all time points [1].

PET Tracer Uptake
Head‑to‑head
~21‑fold tumor/brain ratio vs [¹⁸F]FDG at 15 min (S180 model)
Supports imaging-probe development pathway; des-cyano or 6-COOH analogs may not replicate
15 min post‑injection, ratio 12.35 vs 0.59
PET Imaging ¹⁸F-Radiochemistry Tumor Detection

7-Carboxylic Acid Enables Late-Stage Derivatization for Kinase Probes

The 7-carboxylic acid functionality provides a unique synthetic handle for amide coupling and esterification reactions that is not available in the 6-carboxylic acid regioisomer or the des-carboxy analog. In the CK2 inhibitor optimization study by Krämer et al. (2020), the carboxylic acid at position 7 was critical for both potency and the ability to explore macrocyclization strategies; the X-ray co-crystal structure (PDB: 6YUM) confirmed that the carboxylate forms a salt bridge with Lys68 and a hydrogen-bond network involving the conserved water W1 [1]. Furthermore, parallel synthesis protocols for 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrate that the carboxylic acid at the 7-position is a preferred site for diversification, enabling rapid SAR exploration [2]. The 6-carboxylic acid regioisomer would position the reactive handle in a different trajectory relative to the hinge-binding region, altering the vector of any appended group and likely abrogating the documented binding mode.

Synthetic Handle
Class‑level
Enables macrocyclization and amide coupling at Lys68‑proximal vector
Validated exit vector for kinase probe diversification; 6-COOH may alter binding
X‑ray structure PDB: 6YUM confirms alignment
Late-Stage Functionalization Chemical Probe Synthesis Parallel Chemistry

Direct Precursor to Clinical CK2 Inhibitor Scaffold SGC-CK2-1

The pyrazolo[1,5-a]pyrimidine scaffold bearing a 3-cyano and 7-substituted pattern is the core of SGC-CK2-1, a highly potent and selective CK2 chemical probe (CK2α/CK2α′ IC₅₀ = 4.2/2.3 nM by cell-free enzyme assay; DYRK2 IC₅₀ = 440 nM; IC₅₀ ≥ 3.4 μM against 465 other kinases) [1]. SGC-CK2-1 is derived from the same pyrazolo[1,5-a]pyrimidine-7-carboxylic acid scaffold class and has been validated in pancreatic β-cell insulin secretion studies, where it was compared head-to-head with the clinical CK2 inhibitor CX-4945 (silmitasertib); both compounds downregulated CK2 activity and boosted insulin secretion, but SGC-CK2-1 achieved this with substantially greater kinome-wide selectivity [2]. The target compound's 3-cyano-5-methyl-7-carboxylic acid architecture is the closest commercially available building block to the SGC-CK2-1 core, making it a strategic intermediate for generating analogs with potentially improved selectivity over CX-4945.

Kinome Selectivity
Reported
>100‑fold over DYRK2; >800‑fold over 465 kinases
Supports kinome-wide selectivity profiling; may inform CK2 inhibitor design
SGC‑CK2‑1 derived from scaffold core
Chemical Probe CK2 SGC-CK2-1 Insulin Secretion

Application Scenarios for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid


CK2 Probe Synthesis via 7-Carboxylic Acid Derivatization

This compound is optimal as a starting material for generating ATP-competitive CK2 inhibitors with exclusive kinome selectivity. The 7-carboxylic acid can be amidated to introduce diverse amine-bearing pharmacophores, while the 3-cyano group maintains hinge-region recognition. As demonstrated by Krämer et al. (2020), macrocyclization of a 7-carboxylic acid-derived intermediate yielded IC20 (31) with a CK2α K_D of 12 nM and exclusive selectivity, with X-ray confirmation of the canonical type-I binding mode [1]. Researchers should contrast this with the 6-carboxylic acid regioisomer, which cannot engage the Lys68–Glu81 salt bridge in the same geometry.

Precursor for ¹⁸F-Labeled PET Tracers via 7-Aminoethyl Conjugation

The 7-carboxylic acid can be converted to the 7-(2-aminoethylamino) intermediate, enabling direct radiolabeling with [¹⁸F]fluoride to produce [¹⁸F]2, a tracer with tumor/brain ratios exceeding 12 at 15 min post-injection in S180 sarcoma models—a >20-fold improvement over [¹⁸F]FDG [2][3]. This application scenario is supported by comparative biodistribution data spanning five structurally related ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives, which established the influence of 7-position substitution on tumor uptake kinetics [3].

Kinase-Focused Library Design with 3-Cyano-5-methyl-7-carboxy Scaffold

The compound serves as a versatile core for parallel library synthesis aimed at kinase selectivity profiling. The 7-carboxylic acid enables amide coupling with diverse amines, while the 5-methyl group can be oxidized or halogenated for further diversification. The 3-cyano group has been validated in the Dowling et al. (2012) series as a critical substituent for CK2, CDK2, and TRKA inhibition, whereas the corresponding 3-ester analogs showed markedly reduced activity [4]. Procurement of the 7-carboxylic acid (rather than the 6-isomer) ensures that the exit vector of any appended group projects toward the solvent-exposed region of the kinase ATP site, consistent with the binding mode observed in PDB: 6YUM [1].

CK2 Selectivity Benchmarking Against CX-4945 with SGC-CK2-1 Scaffold

For groups aiming to develop next-generation CK2 inhibitors with improved selectivity over the clinical candidate CX-4945 (silmitasertib), this compound provides entry to the pyrazolo[1,5-a]pyrimidine chemical space that yielded SGC-CK2-1—the most selective CK2 probe characterized to date (IC₅₀ ≥ 3.4 μM against 465 off-target kinases vs. CX-4945's known sub-100 nM activity against Pim-1, Pim-2, FLT3, and CLK2) [5]. The target compound's substitution pattern (3-CN, 5-Me, 7-COOH) is the closest commercially available building block to the SGC-CK2-1 core structure.

Application
Selection Property
Validation Focus
CK2 probe synthesis
7-COOH exit vector alignment
Lys68 salt bridge engagement / selectivity profiling
¹⁸F-PET tracer precursor
7-position amine conjugation
Tumor-uptake model validation
Kinase library design
3-CN hinge recognition & 7-COOH diversification
Kinase panel selectivity screening
CK2 selectivity benchmarking
Scaffold-derived selectivity core
Kinome-wide off-target profiling
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